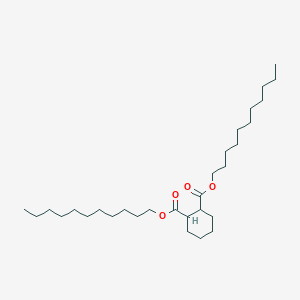
Diundecyl cyclohexane-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diundecyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of cyclohexane dicarboxylates. It is a colorless, odorless liquid used primarily as a plasticizer in various industrial applications. This compound is of interest due to its potential as an alternative to phthalate plasticizers, which have been associated with endocrine-disrupting effects.
准备方法
Synthetic Routes and Reaction Conditions
Diundecyl cyclohexane-1,2-dicarboxylate can be synthesized through the catalytic hydrogenation of diundecyl phthalate. This process involves the transformation of the aromatic, planar part of the diundecyl phthalate into a cyclohexane ring. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and is conducted under high pressure and temperature conditions.
Alternatively, it can be prepared by the Diels-Alder reaction of a diundecyl maleate with 1,3-butadiene followed by hydrogenation. This method also results in the formation of the cyclohexane ring structure.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and ensure environmental compliance.
化学反应分析
Types of Reactions
Diundecyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid and other oxidative metabolites.
Reduction: Reduction reactions can further hydrogenate the compound, although this is less common.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Cyclohexane-1,2-dicarboxylic acid and mono-undecyl esters.
Reduction: Further hydrogenated cyclohexane derivatives.
Substitution: Substituted cyclohexane dicarboxylates with various functional groups.
科学研究应用
Diundecyl cyclohexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems as an alternative to phthalate plasticizers.
Medicine: Investigated for its biocompatibility and potential use in medical devices.
Industry: Widely used in the production of toys, food packaging, and medical devices due to its non-toxic nature.
作用机制
The mechanism of action of diundecyl cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The compound acts by embedding itself between polymer chains, reducing intermolecular forces and enhancing the material’s overall flexibility. This mechanism is similar to other plasticizers but with a lower risk of endocrine disruption.
相似化合物的比较
Similar Compounds
- Diisononyl cyclohexane-1,2-dicarboxylate
- Di(2-ethylhexyl) phthalate
- Diisononyl phthalate
Uniqueness
Diundecyl cyclohexane-1,2-dicarboxylate is unique due to its longer alkyl chains, which provide enhanced flexibility and lower volatility compared to shorter-chain plasticizers. Its cyclohexane ring structure also contributes to its stability and lower toxicity, making it a safer alternative to traditional phthalate plasticizers.
属性
CAS 编号 |
168022-09-1 |
|---|---|
分子式 |
C30H56O4 |
分子量 |
480.8 g/mol |
IUPAC 名称 |
diundecyl cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
InChI 键 |
OACQFHLGZUHNQE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















